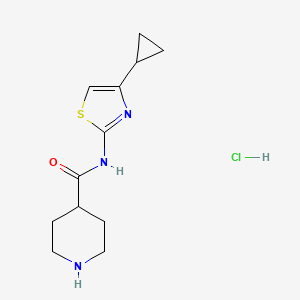

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride

Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride (CAS: 1225227-39-3) is a synthetic small molecule with the molecular formula C₁₂H₁₇N₃OS·HCl and a molecular weight of 251.35 g/mol (free base) . The compound features a piperidine-4-carboxamide backbone linked to a 4-cyclopropyl-substituted 1,3-thiazol-2-yl group. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS.ClH/c16-11(9-3-5-13-6-4-9)15-12-14-10(7-17-12)8-1-2-8;/h7-9,13H,1-6H2,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZWNDNVOZRNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)NC(=O)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C12H17N3OS

- Molecular Weight : 253.35 g/mol

- CAS Number : 49657842

The compound exhibits biological activity primarily through its interaction with various molecular targets. Research indicates that thiazole derivatives can act as covalent inhibitors, selectively targeting proteins involved in critical cellular processes. Specifically, studies have shown that compounds with thiazole moieties can induce ferroptosis, a form of regulated cell death associated with the inhibition of glutathione peroxidase 4 (GPX4) . This mechanism is crucial for maintaining cellular homeostasis and has implications in cancer therapy.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. The compound demonstrated significant antibacterial and antifungal activities against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce ferroptosis may contribute to its anticancer properties, making it a potential therapeutic agent for various malignancies .

Case Studies and Research Findings

- Ferroptosis Induction : A study highlighted the role of thiazole-containing compounds in inducing ferroptosis in cancer cells through covalent interactions with GPX4. This mechanism was validated by western blot analysis and cellular thermal shift assays, confirming the compound's potential as a targeted therapeutic agent .

- Antimicrobial Efficacy : Another research effort focused on synthesizing piperidine derivatives and assessing their antimicrobial activity. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that this compound has favorable absorption and distribution characteristics, which are essential for its development as a drug candidate .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine derivatives exhibit significant antimicrobial properties. The thiazole ring is known for its ability to enhance the bioactivity of compounds against a range of pathogens, including bacteria and fungi. Studies have shown that modifications in the piperidine structure can lead to enhanced efficacy against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

There is emerging evidence suggesting that thiazole-based compounds may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, certain derivatives have been shown to induce apoptosis in cancer cells, thus highlighting their potential as chemotherapeutic agents .

Neurological Applications

The piperidine moiety is frequently associated with compounds targeting neurological disorders. Research has indicated that derivatives of piperidine can act as inhibitors of neurotransmitter reuptake, which may be beneficial in treating conditions such as depression and anxiety. The thiazole component may also contribute to neuroprotective effects, although more studies are required to fully elucidate these mechanisms .

Fungicidal Properties

N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine derivatives have been explored for their potential use as fungicides. The compound's structure allows it to interact with fungal cellular processes, inhibiting growth and reproduction. Patents have documented formulations that combine this compound with other fungicides to enhance efficacy through synergistic effects .

Pest Control

Beyond fungicidal activity, there is potential for this compound in broader pest control applications. Its effectiveness against various phytopathogens positions it as a valuable component in integrated pest management strategies aimed at sustainable agriculture practices .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s structural analogs differ primarily in:

- Substituents on the thiazole ring (e.g., cyclopropyl vs. methyl).

- Backbone architecture (piperidine-carboxamide vs. acetamide).

- Salt form (hydrochloride vs. neutral).

Table 1: Structural and Physicochemical Comparison

Functional Implications

a) Cyclopropyl vs. Methyl Substitution

- Electronic Effects : Cyclopropane’s ring strain may alter electron distribution, influencing reactivity or intermolecular interactions.

b) Backbone Architecture

- Piperidine-4-carboxamide : The piperidine ring contributes basicity (pKa ~8–10), improving solubility in acidic environments when protonated. This backbone is common in central nervous system (CNS) drugs due to blood-brain barrier permeability .

- Acetamide : Neutral acetamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities but lower solubility, limiting bioavailability .

c) Hydrochloride Salt vs. Neutral Form

- The hydrochloride salt of the target compound enhances aqueous solubility, critical for in vivo applications. Neutral analogs (e.g., ) require organic solvents for dissolution, complicating formulation .

Preparation Methods

Synthesis of the Thiazole Core

The 1,3-thiazole ring bearing a cyclopropyl substituent at the 4-position is typically constructed starting from amino acid derivatives or related precursors. The general synthetic route involves:

- Conversion of amino acid derivatives to amides , followed by transformation into thioamides.

- Cyclization to form the thiazole ring using reagents such as calcium carbonate to neutralize hydrobromic acid generated in situ, which simplifies purification and improves yields.

- This method avoids cumbersome multi-step procedures and reduces racemization at chiral centers, although some partial racemization may occur due to acid-catalyzed imine-enamine tautomerism during aromatization.

This approach is supported by procedures where amino-protected (S)-amino acids are converted into amides, then thioamides, and finally cyclized to bis-protected thiazoles with moderate to high yields and manageable stereochemical integrity.

Preparation of Piperidine-4-carboxamide Intermediate

The piperidine-4-carboxamide moiety is typically prepared by:

- Functionalization of piperidine derivatives , such as tert-butyl piperidin-4-yl carbamate, through benzylation or other protective group strategies to control reactivity.

- Deprotection steps to liberate the free amine at the piperidine nitrogen.

- Amide bond formation by coupling the piperidine amine with carboxylic acid derivatives or acid chlorides under standard peptide coupling conditions using reagents like HOBt, HCTU, and DIEA.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Thiazole ring synthesis | Amino acid derivative, sulfur source, CaCO3 | Efficient cyclization with moderate racemization |

| Piperidine amine prep | tert-butyl piperidin-4-yl carbamate, benzylation, deprotection | Controlled functionalization of piperidine ring |

| Amide bond formation | HCTU/HOBt, DIEA, DMF/DCM, mild heating | High-yield coupling of thiazole and piperidine |

| Hydrochloride salt formation | HCl in ether or EtOAc | Stable, isolable hydrochloride salt form |

| Purification | Silica gel chromatography, HPLC | High purity confirmed by LC-MS and NMR |

This detailed synthesis approach for N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride integrates established organic synthesis techniques with modern coupling strategies and purification methods, providing a robust and reproducible route for this compound’s preparation.

Q & A

Basic: What are the recommended synthetic routes for preparing N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride?

Methodological Answer:

The compound can be synthesized via carbodiimide-mediated coupling between 4-cyclopropyl-1,3-thiazol-2-amine and piperidine-4-carboxylic acid derivatives. A typical procedure involves:

Activating the carboxylic acid (e.g., piperidine-4-carboxylic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 273 K.

Reacting the activated intermediate with the thiazole-2-amine derivative in the presence of triethylamine.

Purifying the product via extraction and recrystallization.

Converting the free base to the hydrochloride salt using hydrochloric acid.

This method is analogous to thiazole-containing amide syntheses reported for structurally related compounds .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : Confirm structural integrity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm, thiazole protons at δ 7–8 ppm).

- HPLC : Assess purity (>98% recommended for biological assays).

- X-ray Crystallography : Use programs like SHELXL for structure refinement. For example, hydrogen-bonding patterns (N–H⋯N interactions) can be analyzed to determine molecular packing .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

Basic: What solvents are suitable for solubility testing and formulation?

Methodological Answer:

Based on analogs like SNS-032 (a structurally similar CDK inhibitor):

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Focus on modifying:

- Cyclopropyl group : Replace with other substituents (e.g., methyl, phenyl) to evaluate steric effects on target binding.

- Thiazole ring : Explore substitutions at the 4-position to alter electronic properties.

- Piperidine-carboxamide backbone : Introduce methyl groups or chiral centers to assess conformational flexibility.

Test derivatives in enzymatic assays (e.g., kinase inhibition) and compare IC50 values. Similar SAR strategies were applied to optimize piperidine-based inhibitors in medicinal chemistry .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

Conflicting bioactivity data may arise from polymorphic forms or salt-dependent solubility. Use SHELXL or SIR97 to:

Determine the crystal structure and identify hydrogen-bonding motifs (e.g., N–H⋯N interactions in inversion dimers).

Compare lattice parameters with bioassay results to correlate crystallinity with activity.

For example, a 61.8° dihedral angle between thiazole and aryl rings in analogs can influence receptor binding .

Advanced: How should researchers address discrepancies in in vitro vs. in vivo efficacy data?

Methodological Answer:

Discrepancies may stem from:

- Pharmacokinetics : Poor oral bioavailability due to high logP. Use prodrug strategies (e.g., esterification) to enhance absorption.

- Metabolic stability : Conduct liver microsome assays to identify vulnerable sites (e.g., piperidine N-oxidation).

- Formulation : Optimize salt forms (e.g., hydrochloride vs. mesylate) for solubility.

Refer to studies on similar piperidine-carboxamide derivatives for formulation best practices .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, rinse immediately with water (15+ minutes); seek medical attention for persistent irritation.

Safety protocols align with GHS guidelines for structurally related hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.